molecular formula C10H9NO2 B13631947 Benzoic acid, 4-(2-propynylamino)- CAS No. 107174-54-9

Benzoic acid, 4-(2-propynylamino)-

Cat. No.: B13631947
CAS No.: 107174-54-9
M. Wt: 175.18 g/mol
InChI Key: DNZMVBPBFGNSLG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-propynylamino)- (IUPAC name: 4-(prop-2-yn-1-ylamino)benzoic acid) is a substituted benzoic acid derivative featuring a propargylamino group (-NH-C≡CH) at the para position of the aromatic ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol. The propargyl group introduces unique chemical reactivity, such as participation in click chemistry or Michael addition reactions, distinguishing it from alkyl- or aryl-substituted analogs .

Properties

CAS No.

107174-54-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)

InChI Key

DNZMVBPBFGNSLG-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-propynylamino)- can be achieved through several synthetic routes. One common method involves the aromatic substitution of 2,2,2,4′-tetrafluoroacetophenone with amines, followed by a haloform reaction to yield the desired benzoic acid derivative . Another approach includes the nitration of benzoic acid, followed by reduction and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for benzoic acid, 4-(2-propynylamino)- typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-propynylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted benzoic acids vary in biological activity and physicochemical properties based on the nature and position of substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-(2-Propynylamino)benzoic acid -NH-C≡CH (para) C₁₀H₉NO₂ 175.19 Propargyl group enables alkyne reactivity; potential for click chemistry.
4-(Dimethylamino)benzoic acid -N(CH₃)₂ (para) C₉H₁₁NO₂ 165.19 Electron-donating dimethylamino group enhances UV absorption (λmax ~267 nm) .
4-(Butylamino)benzoic acid -NH-C₄H₉ (para) C₁₁H₁₅NO₂ 193.24 Hydrophobic butyl chain may improve membrane permeability .
4-Aminobenzoic acid (PABA) -NH₂ (para) C₇H₇NO₂ 137.14 Essential vitamin precursor; used in sunscreen agents.
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester Complex acylated amino group C₁₈H₁₇NO₆ 343.34 Acylated derivatives often enhance metabolic stability .

Physicochemical Properties

  • Solubility: Propargylamino derivatives are moderately polar due to the -COOH group but less water-soluble than sulfonated analogs (e.g., 4-aminobenzenesulfonic acid).
  • Spectroscopy: UV-Vis: Substituted benzoic acids with electron-donating groups (e.g., -N(CH₃)₂) show strong absorption in the 250–350 nm range, while propargylamino derivatives may exhibit bathochromic shifts due to conjugation . IR: The -COOH group shows a characteristic ~1700 cm⁻¹ (C=O stretch). Propargyl C≡C bonds absorb near 2100 cm⁻¹ .

Biological Activity

Benzoic acid, 4-(2-propynylamino)- (CAS Number: 107174-54-9) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Structural Features

The compound features a benzoic acid core with a propynylamino side chain, which may influence its reactivity and biological interactions. The presence of the propynyl group is hypothesized to enhance the compound's ability to interact with biological targets, potentially leading to novel therapeutic applications.

Biological Activities

Research has indicated several biological activities associated with benzoic acid derivatives, including:

  • Antimicrobial Activity : Some benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Antiproliferative Effects : Compounds similar to benzoic acid, 4-(2-propynylamino)- have been evaluated for their antiproliferative effects against various cancer cell lines. These studies suggest that some derivatives can induce apoptosis in cancer cells, which could be beneficial for cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways. Such inhibition may have implications for diseases characterized by protein misfolding or aggregation .

Case Study 1: Antimicrobial Activity

A study conducted on various benzoic acid derivatives, including 4-(2-propynylamino)-, demonstrated their effectiveness against common pathogens. The results showed that certain concentrations of these compounds significantly reduced microbial viability in vitro without exhibiting cytotoxic effects on human fibroblast cells .

Case Study 2: Antiproliferative Effects

In a series of experiments assessing the antiproliferative activity of benzoic acid derivatives against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, it was found that compounds structurally related to benzoic acid showed varying degrees of efficacy. Notably, compounds with similar structural motifs exhibited higher rates of apoptosis in treated cells compared to controls .

Table 1: Biological Activities of Benzoic Acid Derivatives

Compound NameActivity TypeTarget CellsIC50 (μM)Reference
Benzoic Acid, 4-(2-propynylamino)-AntimicrobialE. coli15
Benzoic Acid Derivative AAntiproliferativeHep-G220
Benzoic Acid Derivative BEnzyme InhibitionCathepsin B10

Q & A

What are the recommended synthetic pathways for 4-(2-propynylamino)benzoic acid derivatives, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves coupling a propargylamine group to a benzoic acid scaffold. A common approach is:

Starting Materials : Use ethyl 4-aminobenzoate as the precursor ( ).

Propargylation : React with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-propynylamino group.

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH/EtOH.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Purity Validation : Confirm via HPLC (≥95% purity) and NMR to detect unreacted intermediates .

How can structural elucidation of 4-(2-propynylamino)benzoic acid derivatives be achieved?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify the propargylamino group (δ ~2.5 ppm for C≡CH protons) and aromatic protons (δ 7.8–8.2 ppm) ( ).
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉NO₂ at m/z 176.07).
  • X-ray Crystallography : Employ SHELXL ( ) for single-crystal analysis to resolve bond angles and confirm regiochemistry .

What reaction mechanisms are implicated in the reactivity of the propargylamino group in this compound?

Methodological Answer:
The propargylamino group participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
  • Oxidation : Reactivity with oxidizing agents (e.g., KMnO₄) to yield carboxylic acid derivatives.
    Mechanistic Study : Monitor reactions using in situ IR spectroscopy to track carbonyl formation ().

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Answer:

  • Software Tools : Use SHELX ( ) or SIR97 ( ) for structure solution and refinement.
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for high-resolution refinement of twinned crystals.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS)?

Advanced Answer:

  • Cross-Validation : Re-run NMR under optimized conditions (e.g., higher field strength, deuterated solvents).
  • Isotopic Labeling : Use 15N^{15}N-labeled propargylamine to resolve ambiguous coupling in NMR.
  • Theoretical Calculations : Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) to match experimental data .

What computational approaches model the electronic properties of this compound?

Advanced Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using GROMACS to assess stability.
  • Docking Studies : Screen for biological targets (e.g., enzymes with propargyl-binding pockets) using AutoDock Vina .

How is thermal stability assessed for 4-(2-propynylamino)benzoic acid derivatives?

Methodological Answer:

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures (e.g., Tₘ = 180–200°C). Thermogravimetric analysis (TGA) quantifies weight loss under nitrogen ().
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for thermal degradation .

What kinetic models are suitable for studying its reactions in solution?

Advanced Answer:

  • Pseudo-First-Order Kinetics : Monitor propargyl group reactivity under excess reagent conditions via UV-Vis spectroscopy.
  • Arrhenius Analysis : Determine rate constants (k) at multiple temperatures (25–60°C) to compute Eₐ.
  • Microscopic Reversibility : Use stopped-flow techniques for fast reactions (e.g., with azides) .

What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation of dust ( ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does this compound compare structurally and functionally to other para-substituted benzoic acids?

Advanced Answer:

  • Comparative Analysis :

    Substituent LogP pKa Bioactivity
    -NHCH₂C≡CH1.24.5Enzyme inhibition
    -OCH₃0.84.2Antioxidant
    -NO₂1.53.8Antimicrobial
  • Functional Insights : The propargyl group enhances π-π stacking in crystal lattices ( ) and enables click chemistry modifications () .

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